An In-Depth Technical Guide to Methyl 2-(3-Methyl-1H-pyrazol-1-yl)propanoate: Structure, Properties, and Synthesis
An In-Depth Technical Guide to Methyl 2-(3-Methyl-1H-pyrazol-1-yl)propanoate: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is a heterocyclic compound of interest in medicinal and agricultural chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed examination of its synthesis. The document emphasizes the critical aspects of regioselectivity in the N-alkylation of the pyrazole ring, offering insights into reaction control and optimization. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules incorporating the pyrazole scaffold.
Introduction
Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, finding applications as pharmaceuticals and agrochemicals.[1][2] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in drug discovery.[3] The substituent at the 1-position of the pyrazole ring is crucial in determining the molecule's overall biological profile. Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, with its characteristic propanoate side chain, represents a key building block for the synthesis of more complex molecules with potential therapeutic or agricultural applications.[4] This guide will delve into the detailed chemical characteristics and synthetic pathways of this specific pyrazole derivative.
Chemical Structure and Properties
The fundamental attributes of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate are summarized below.
Table 1: Physicochemical Properties of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate
| Property | Value | Source |
| CAS Number | 1005586-22-0 | [5] |
| Molecular Formula | C₈H₁₂N₂O₂ | [5] |
| Molecular Weight | 168.19 g/mol | [5] |
| Appearance | Not specified in available literature | - |
| Melting Point | Not specified in available literature | - |
| Boiling Point | Not specified in available literature | - |
| Solubility | Not specified in available literature | - |
Synthesis of Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate
The primary synthetic route to methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is the N-alkylation of 3-methylpyrazole with a suitable three-carbon electrophile, namely a methyl 2-halopropanoate. A critical consideration in this synthesis is the regioselectivity of the alkylation reaction.
The Challenge of Regioselectivity in Pyrazole N-Alkylation
The 3-methylpyrazole ring possesses two nitrogen atoms, both of which are nucleophilic and can potentially undergo alkylation. This leads to the formation of two possible regioisomers:
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N1-alkylation: The desired product, methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate.
-
N2-alkylation: The isomeric byproduct, methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate.
The ratio of these isomers is influenced by several factors, including steric hindrance, the nature of the solvent, the base employed, and the electrophilicity of the alkylating agent.[6] Generally, the less sterically hindered nitrogen atom is favored for alkylation.
Synthetic Workflow
The following represents a generalized, yet detailed, experimental protocol for the synthesis of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate. This protocol is based on established principles of pyrazole N-alkylation.
Caption: Synthetic workflow for methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate.
Step-by-Step Experimental Protocol
Materials:
-
3-Methylpyrazole
-
Methyl 2-bromopropanoate[7]
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of 3-methylpyrazole (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Slowly add methyl 2-bromopropanoate (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
-
Purification: The crude product, a mixture of N1 and N2 isomers, is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate.
Expert Insights: The choice of a polar aprotic solvent like DMF can influence the regioselectivity of the alkylation. The use of a solid base like potassium carbonate facilitates an easier work-up procedure compared to hydride bases. The separation of the two isomers by column chromatography can be challenging and requires careful optimization of the eluent system.
Reactivity and Potential for Further Functionalization
The ester functionality in methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is a key handle for further chemical modifications.
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Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid.[8] This acid can then be coupled with amines to form a variety of amides.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Transesterification: The methyl ester can be converted to other esters by reaction with different alcohols under acidic or basic catalysis.
The pyrazole ring itself can also undergo further reactions, such as electrophilic substitution at the C4 position, although the reactivity is influenced by the N1-substituent.
Potential Applications in Drug Discovery and Agrochemicals
While specific biological activities for methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate are not extensively reported, the pyrazole scaffold is a common feature in many bioactive compounds. Pyrazole derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[3][9][10]
In the field of agriculture, pyrazole-containing molecules are utilized as herbicides, fungicides, and insecticides.[9] The structural motif of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate makes it a valuable intermediate for the synthesis of novel compounds for screening in these areas. For instance, pyrazole amides are a significant class of modern pesticides.[9]
Conclusion
Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is a synthetically accessible building block with significant potential for the development of new chemical entities in the pharmaceutical and agricultural sectors. A thorough understanding of its synthesis, particularly the factors governing the regioselectivity of the N-alkylation of 3-methylpyrazole, is crucial for its efficient preparation. The functional handles present in the molecule offer diverse opportunities for further chemical elaboration, enabling the creation of libraries of novel pyrazole derivatives for biological screening. This guide provides a foundational understanding of this compound, intended to facilitate and inspire further research and development.
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